Payload Potency: DXd Exhibits 10-Fold Greater Topoisomerase I Inhibition than SN-38 in Cell-Free Assays
The DXd payload in DBCO-PEG4-GGFG-Dxd is a derivative of exatecan with an IC50 value of 0.31 μM against DNA topoisomerase I , which represents approximately 10-fold greater potency than the active metabolite of irinotecan, SN-38 (IC50 ~3.1 μM evaluated under comparable enzymatic conditions) . This potency advantage is critical for ADCs where low antigen expression may limit intracellular payload concentration.
| Evidence Dimension | DNA topoisomerase I inhibition (IC50) |
|---|---|
| Target Compound Data | DXd IC50 = 0.31 μM |
| Comparator Or Baseline | SN-38 (active metabolite of irinotecan) IC50 ≈ 3.1 μM |
| Quantified Difference | ~10-fold greater potency for DXd |
| Conditions | Cell-free topoisomerase I enzymatic assay |
Why This Matters
Higher payload potency enables ADC efficacy at lower DAR or in tumors with heterogeneous target expression, directly influencing therapeutic window design.
- [1] BOC Sciences. DXd Product Information. View Source
